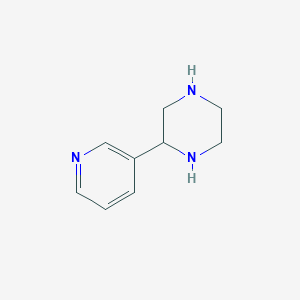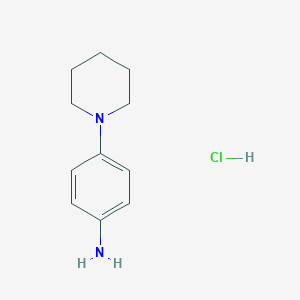
Cinnamyltrimethylsilane
Overview
Description
Cinnamyltrimethylsilane is a chemical compound with the molecular formula C12H18Si . It contains a total of 31 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .
Synthesis Analysis
Cinnamyltrimethylsilane has been used in the synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via a three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and b-chlorophenetole . Another synthesis route involves the reaction of Chlorotrimethylsilane and Cinnamyl chloride .Molecular Structure Analysis
The molecular structure of Cinnamyltrimethylsilane includes 31 atoms, with 18 Hydrogen atoms and 12 Carbon atoms . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the Cinnamyltrimethylsilane molecule .Chemical Reactions Analysis
Cinnamyltrimethylsilane has been involved in a novel three-component coupling reaction among aromatic aldehydes, cinnamyltrimethylsilane, and aromatic nucleophiles using HfCl4 as a Lewis acid catalyst to produce 3,4,4-triarylbutene . This reaction is a valuable intermediate of the tamoxifen derivatives .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
Cinnamyltrimethylsilane has been utilized in the synthesis of tamoxifen , a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer . The compound serves as a key intermediate in the three-component coupling reaction, which is a significant step in the expeditious synthesis of tamoxifen.
Biocatalysis
In the realm of biocatalysis, Cinnamyltrimethylsilane can be involved in enzyme-mediated reactions to create cinnamamide derivatives . These derivatives are active pharmaceutical ingredients, and the use of biocatalysis represents a green technology approach in organic synthesis.
Organic Synthesis
The compound finds its application in organic synthesis, where its reactivity can be harnessed for various transformations. Acylsilanes like Cinnamyltrimethylsilane have been reported to have wide applications beyond pure organic synthesis, including photo-click reactions and polymer-backbone editing .
Antimicrobial Activity
Research has indicated that cinnamides derived from Cinnamyltrimethylsilane exhibit antimicrobial activity . These compounds have been tested against bacterial strains and analyzed for their synergistic effects with other antimicrobials like amoxicillin.
Enzyme Industrial Applications
Cinnamyltrimethylsilane may also play a role in the industrial application of enzymes in organic synthesis. The life sciences industry utilizes enzymes for pharmaceuticals, flavor and fragrance, vitamins, and fine chemicals production .
Protein Engineering
The integration of Cinnamyltrimethylsilane in protein engineering could lead to the development of robust biocatalysts. These engineered enzymes are then applied in various industrial processes, showcasing the multidisciplinary nature of biocatalysis .
Nitrile Biocatalysis
Nitrilases, which are prominent biocatalysts used in nitrile degradation, could potentially utilize Cinnamyltrimethylsilane as a substrate or intermediate. These enzymes are sourced from bacteria, fungi, yeasts, and plants and have significant industrial applications .
Chemical Synthesis
Lastly, Cinnamyltrimethylsilane’s role in chemical synthesis is underscored by its contribution to creating complex molecules with high levels of activity and selectivity while maintaining a low environmental impact .
properties
IUPAC Name |
trimethyl(3-phenylprop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Si/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOKYXQHVHZSER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamyltrimethylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Cinnamyltrimethylsilane useful in synthesizing SERMs like Lasofoxifene and Nafoxidine?
A1: Cinnamyltrimethylsilane participates in a unique three-component coupling reaction that streamlines the synthesis of Lasofoxifene and Nafoxidine [, ]. This reaction, facilitated by Lewis acids like Hafnium(IV) chloride (HfCl₄), combines Cinnamyltrimethylsilane with an aromatic aldehyde (e.g., 4-pivaloyloxybenzaldehyde) and an aryl ether (e.g., anisole) in a single pot. This one-pot approach significantly reduces the number of synthetic steps, making the process more efficient and cost-effective compared to traditional methods.
Q2: Can you elaborate on the role of Cinnamyltrimethylsilane in this three-component coupling reaction?
A2: Cinnamyltrimethylsilane acts as a nucleophilic partner in the reaction. The Lewis acid activates the aldehyde, making it susceptible to attack by the Cinnamyltrimethylsilane. This forms an intermediate which subsequently reacts with the aryl ether, ultimately leading to the formation of a 3,4,4-triaryl-1-butene derivative [, ]. This compound then serves as a common intermediate for synthesizing various SERMs, including Lasofoxifene and Nafoxidine, through subsequent cyclization, elimination, and double-bond migration steps.
Q3: Beyond Lasofoxifene and Nafoxidine, are there other SERMs synthesized using Cinnamyltrimethylsilane?
A3: Yes, research indicates that the same three-component coupling strategy utilizing Cinnamyltrimethylsilane has been successfully employed in the synthesis of Droloxifene [] and Tamoxifen [], further highlighting the versatility of this approach in accessing diverse SERM structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




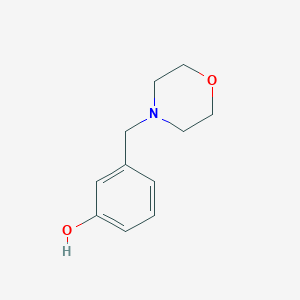
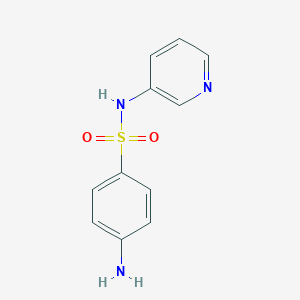

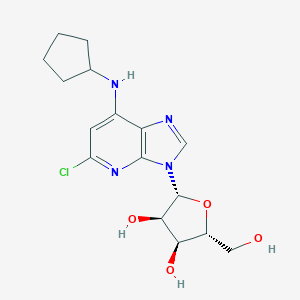

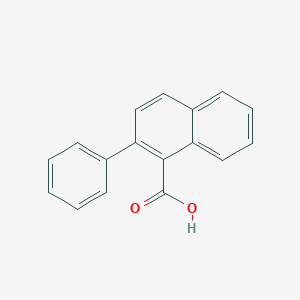
![2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B177385.png)

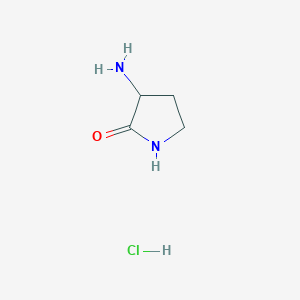
![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)
![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)
